BenchChemオンラインストアへようこそ!

4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane

Physicochemical profiling Building block selection Drug-likeness optimization

4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane (CAS 2482890-12-8; IUPAC: benzyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate) is a Cbz-protected heterocyclic spiro building block with molecular formula C₁₆H₂₂N₂O₃ and molecular weight 290.36 g/mol. The compound features a 9-oxa-1,4-diaza-spiro[5.5]undecane core—a saturated bicyclic scaffold incorporating one spiro-fused oxygen atom and two ring nitrogens at positions 1 and 4—with the carbobenzyloxy (Cbz) protecting group installed selectively at the 4-position nitrogen.

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
Cat. No. B8190218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESC1COCCC12CN(CCN2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H22N2O3/c19-15(21-12-14-4-2-1-3-5-14)18-9-8-17-16(13-18)6-10-20-11-7-16/h1-5,17H,6-13H2
InChIKeyVQXQXYOXEQOKFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane: Procurement-Grade Spirocyclic Building Block for Position-Selective Derivatization


4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane (CAS 2482890-12-8; IUPAC: benzyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate) is a Cbz-protected heterocyclic spiro building block with molecular formula C₁₆H₂₂N₂O₃ and molecular weight 290.36 g/mol . The compound features a 9-oxa-1,4-diaza-spiro[5.5]undecane core—a saturated bicyclic scaffold incorporating one spiro-fused oxygen atom and two ring nitrogens at positions 1 and 4—with the carbobenzyloxy (Cbz) protecting group installed selectively at the 4-position nitrogen . Predicted physicochemical properties include a boiling point of 448.1±45.0 °C, density of 1.20±0.1 g/cm³, and a calculated pKa of 8.72±0.20 for the remaining free secondary amine . The compound is commercially available at 97% purity from J&W PharmLab LLC, with package sizes ranging from 1 g to 250 g .

Why 4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane Cannot Be Replaced by Unprotected or Position-Isomeric Analogs in Spiro Scaffold-Based Synthesis


The 9-oxa-1,4-diaza-spiro[5.5]undecane core scaffold has been validated as a privileged structure in drug discovery, most notably in the development of EST73502—a dual μ-opioid receptor (MOR) agonist and σ₁ receptor (σ₁R) antagonist clinical candidate for pain treatment that demonstrated analgesic activity comparable to oxycodone with reduced opioid-induced adverse events [1]. However, the unprotected parent scaffold (CAS 303802-17-7; logP −0.2716, MW 156.23) [2] is a low-molecular-weight diamine with markedly different solubility, handling, and chemoselectivity profiles. The Cbz protecting group at the 4-position fundamentally alters the compound's physicochemical properties—increasing molecular weight by 85.8% (to 290.36 Da) and shifting lipophilicity from negative logP into positive territory—while simultaneously enabling orthogonal protection strategies and controlling which amine participates in downstream reactions. Positional isomers such as 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane (CAS 2482890-03-7) share the identical molecular formula but position the Cbz group on the alternative nitrogen, yielding a regioisomeric building block with divergent reactivity at the remaining free amine site. These differences are not cosmetic; they directly govern the synthetic route, protecting group compatibility, and ultimate functionalization pattern accessible in multi-step medicinal chemistry campaigns targeting the therapeutically validated 4-position of this spiro scaffold [1][3].

Quantitative Differentiation Evidence for 4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane vs. Closest Analogs


Molecular Weight and Lipophilicity Shift vs. Unprotected Parent Scaffold (9-Oxa-1,4-diaza-spiro[5.5]undecane)

Installation of the Cbz group at the 4-position of 9-oxa-1,4-diaza-spiro[5.5]undecane produces an 85.8% increase in molecular weight (290.36 vs. 156.23 g/mol) [1] and a pronounced shift in lipophilicity. The parent scaffold exhibits a logP of −0.2716 (hydrophilic range) [1], while the Cbz-protected derivative carries a benzyl carbamate moiety that adds significant hydrophobic character; a structurally analogous C₁₆H₂₂N₂O₃ spiro compound (CAS 55423-58-0) has a measured logP of 1.72 , and the target compound is estimated to fall within the logP range of approximately 1.5–2.5. This logP shift of at least +1.8 units represents a >60-fold increase in octanol-water partition coefficient, fundamentally altering solubility, chromatographic retention, and membrane permeability profiles. The predicted boiling point of the target compound (448.1±45.0 °C) further contrasts with the parent scaffold's expected lower boiling range (predicted ~250–270 °C for C₈H₁₆N₂O), consistent with the nearly doubled molecular mass.

Physicochemical profiling Building block selection Drug-likeness optimization

Positional Isomer Differentiation: 4-Cbz vs. 1-Cbz Regioisomeric Building Blocks Provide Divergent Synthetic Handles

4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane (CAS 2482890-12-8) and its 1-Cbz positional isomer (CAS 2482890-03-7) share the identical molecular formula C₁₆H₂₂N₂O₃ but differ in which of the two ring nitrogens bears the Cbz protecting group . In the 4-Cbz isomer, the Cbz group occupies the 4-position nitrogen, leaving the 1-position secondary amine (predicted pKa 8.72±0.20) as the free nucleophilic handle. In the 1-Cbz isomer, this reactivity pattern is reversed: the 1-position nitrogen is protected, and the 4-position amine is free. This positional inversion is consequential for medicinal chemistry campaigns because the 4-position of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is the site that has been extensively derivatized in the development of dual σ₁R/MOR ligands, including the clinical candidate EST73502 and the broader patent family claiming 4-alkyl and 4-aryl derivatives with analgesic activity [1][2]. The 4-Cbz isomer therefore provides direct access to the therapeutically validated derivatization vector, whereas the 1-Cbz isomer would require an additional protecting group manipulation step to free the 4-position for functionalization.

Regioselective synthesis Scaffold diversification Protecting group strategy

Scaffold Validation: 4-Position Derivatization of 1-Oxa-4,9-diazaspiro[5.5]undecane Yields Clinical Candidate EST73502 with Dual MOR/σ₁R Pharmacology

The 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold—sharing the identical core with 4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane—has produced EST73502 (compound 14u), a clinical-stage dual MOR agonist and σ₁R antagonist for pain treatment [1]. EST73502 demonstrates a Ki of 64 nM at MOR and 118 nM at σ₁R, with in vivo analgesic efficacy comparable to oxycodone in both acute and chronic pain models after single and repeated administration [1]. Critically, unlike oxycodone, EST73502 exhibits reduced opioid-induced adverse events including intestinal transit inhibition and naloxone-precipitated withdrawal signs [1]. The broader patent family (US10689398B2 and related filings by ESTEVE Pharmaceuticals) explicitly claims 1-oxa-4,9-diazaspiro undecane compounds with diverse 4-position substituents (alkyl and aryl) demonstrating dual σ receptor and μ-opioid receptor pharmacological activity [2]. This body of evidence establishes the 4-position of the 9-oxa-1,4-diaza-spiro[5.5]undecane core as a therapeutically productive derivatization site and validates 4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane as the correctly protected building block for accessing this validated chemical space.

Pain therapeutics GPCR drug discovery σ₁ receptor antagonism μ-opioid receptor agonism

Orthogonal Deprotection Strategy: Cbz (Hydrogenolysis) vs. Boc (Acidolysis) Enables Sequential Amine Liberation in Multi-Step Syntheses

The Cbz (carbobenzyloxy) protecting group employed in 4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane is cleaved under hydrogenolysis conditions (H₂, Pd/C catalyst) that leave Boc (tert-butoxycarbonyl) groups intact . Conversely, Boc groups are removed under mild acidic conditions (TFA in CH₂Cl₂, or HCl in dioxane) that do not affect Cbz carbamates [1]. This orthogonality enables sequential, chemoselective deprotection of differentially protected diamines: a Boc-protected intermediate can be carried through multiple synthetic steps, then the Cbz group can be selectively removed via hydrogenolysis to expose the 4-position amine for functionalization, while the Boc group remains intact for later liberation. In contrast, building blocks employing only Cbz or only Boc protection at both nitrogens (e.g., bis-Cbz or bis-Boc diazaspiro[5.5]undecane analogs) preclude sequential amine unmasking without additional protecting group manipulation steps. The predicted pKa of 8.72±0.20 for the free secondary amine in the target compound further supports its nucleophilic reactivity under mildly basic conditions following Cbz deprotection.

Orthogonal protection Solid-phase synthesis Peptidomimetic chemistry Multi-step synthesis

Conformational Rigidity and Fraction sp³ (Fsp3): Quantitative Structural Advantage Over Non-Spiro Building Blocks

The 9-oxa-1,4-diaza-spiro[5.5]undecane core of the target compound is fully saturated (all ring atoms are sp³-hybridized), yielding an Fsp3 (fraction of sp³-hybridized carbons) of 1.0 for the parent scaffold [1]. For the Cbz-protected derivative 4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane, the calculated Fsp3 is 0.5625 (9 sp³ carbons out of 16 total: 8 saturated ring carbons + 1 benzyl CH₂ group, versus 6 aromatic sp² carbons + 1 carbonyl sp² carbon from the Cbz moiety) . This places the target compound in a favorable Fsp3 range (>0.50) that Lovering et al. (2009) correlated with improved clinical success rates: compounds with Fsp3 ≥ 0.45 demonstrated significantly higher probability of advancing from discovery through clinical development compared to aromatic-rich, planar counterparts with Fsp3 < 0.35 [2]. Furthermore, the spirocyclic junction enforces a mutually perpendicular orientation of the two six-membered heterocyclic rings—a conformational constraint that reduces the entropic penalty upon target binding compared to flexible, non-spiro diamine linkers. This three-dimensional character is increasingly valued in fragment-based drug discovery and DNA-encoded library (DEL) design, where sp³-rich spiro scaffolds provide vectors for exploring novel chemical space inaccessible to planar aromatic building blocks [3].

Conformational restriction Fsp3 drug design Scaffold complexity Lead-like properties

Prioritized Application Scenarios for 4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane in Scientific Procurement


Medicinal Chemistry: Synthesis of 4-Substituted 1-Oxa-4,9-diazaspiro[5.5]undecane Libraries Targeting σ₁ Receptor and μ-Opioid Receptor Dual Pharmacology

4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane is the preferred building block for constructing compound libraries that explore 4-position substitution of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. Following Cbz deprotection via catalytic hydrogenolysis (H₂, Pd/C), the liberated 4-position secondary amine can be diversified through reductive amination, amide coupling, or N-arylation to generate 4-alkyl, 4-acyl, or 4-aryl analogs. This strategy directly mirrors the medicinal chemistry route that produced EST73502 (Ki MOR = 64 nM, Ki σ₁R = 118 nM), a clinical candidate with analgesic efficacy comparable to oxycodone and reduced opioid-induced adverse events [1]. The ESTEVE patent family (US10689398B2) provides extensive structure-activity relationship (SAR) guidance for 4-position modifications, and the procurement of the 4-Cbz-protected building block enables direct entry into this validated chemical space without requiring a protecting group exchange step that would be necessary if the 1-Cbz isomer were purchased instead [2].

Orthogonal Protection Strategies: Sequential Dual-Amine Functionalization in Complex Spiro Scaffold Elaboration

In synthetic sequences requiring differential functionalization of the two ring nitrogens in the spiro scaffold, 4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane offers the advantage of orthogonal deprotection chemistry. The Cbz group (cleaved by hydrogenolysis) and a subsequently installed Boc group on the 1-position amine (cleaved by TFA) can be removed in either order without cross-reactivity [1]. This enables synthetic routes where the 1-position amine is first Boc-protected, then the 4-position Cbz is removed for selective functionalization, followed by final Boc deprotection to liberate the 1-position amine. This sequential strategy is not achievable with bis-Cbz or bis-Boc protected spiro building blocks, which would require non-selective global deprotection. The predicted pKa of 8.72±0.20 for the free amine [2] supports its participation in coupling reactions under standard amide bond-forming or reductive amination conditions following hydrogenolytic Cbz removal.

DNA-Encoded Library (DEL) Synthesis and Fragment-Based Drug Discovery: sp³-Rich Spiro Scaffold Diversification

The sp³-rich character of 4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane (calculated Fsp3 = 0.5625, exceeding the Lovering threshold of 0.45 associated with improved clinical success probability [1]) makes it an attractive building block for DNA-encoded library (DEL) construction and fragment-based screening collections. The spirocyclic scaffold enforces conformational restriction (mutually perpendicular ring orientation) while providing two chemically differentiated amine handles for library diversification—one protected as Cbz, one free for initial coupling [2]. This three-dimensional scaffold architecture aligns with the 'Escape from Flatland' paradigm in drug discovery, which has demonstrated that increasing Fsp3 and introducing conformational constraint improves solubility, reduces off-target promiscuity, and enhances the probability of clinical advancement [1]. Procurement of the Cbz-protected form is essential for DEL applications where the building block must be immobilized or conjugated through the free 1-position amine while the 4-position remains protected for later library diversification.

Process Chemistry Development: Scalable Synthesis of Spirocyclic Intermediates for Late-Stage Functionalization

The commercial availability of 4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane at 97% purity in package sizes up to 250 g from J&W PharmLab [1] enables process chemistry groups to bypass multi-step spiro core construction and directly enter late-stage functionalization. The reported synthesis of spiro scaffolds at 5–20 g scale using ring-closing metathesis [2] provides a benchmark for the synthetic effort required to build the core de novo. Procurement of the pre-formed Cbz-protected building block eliminates this investment, allowing process chemists to focus optimization resources on the downstream diversification steps (Cbz deprotection and 4-position functionalization) that are most relevant to the target compound series. The predicted boiling point (448.1±45.0 °C) and density (1.20±0.1 g/cm³) provide reference data for distillation and handling parameter development in scale-up workflows.

Quote Request

Request a Quote for 4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.